4-amino-5-chloro-N-[9-[(4-fluorophenyl)methyl]-9-azabicyclo[3.3.1]nonan-3-yl]-2-methoxybenzamide
説明
特性
CAS番号 |
86580-77-0 |
|---|---|
分子式 |
C23H27ClFN3O2 |
分子量 |
431.9 g/mol |
IUPAC名 |
4-amino-5-chloro-N-[9-[(4-fluorophenyl)methyl]-9-azabicyclo[3.3.1]nonan-3-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C23H27ClFN3O2/c1-30-22-12-21(26)20(24)11-19(22)23(29)27-16-9-17-3-2-4-18(10-16)28(17)13-14-5-7-15(25)8-6-14/h5-8,11-12,16-18H,2-4,9-10,13,26H2,1H3,(H,27,29) |
InChIキー |
PSOJUYFGYMSZHW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C(=O)NC2CC3CCCC(C2)N3CC4=CC=C(C=C4)F)Cl)N |
正規SMILES |
COC1=CC(=C(C=C1C(=O)NC2CC3CCCC(C2)N3CC4=CC=C(C=C4)F)Cl)N |
同義語 |
4-amino-5-chloro-2-methoxy-N-(9-(fluorophenylmethyl)-9-azabicyclo(3.3.1)non-3-yl)benzamide BRL 34778 BRL-34778 |
製品の起源 |
United States |
準備方法
Formation of the Azabicyclo[3.3.1]nonane Core
The synthesis begins with the preparation of the 9-azabicyclo[3.3.1]nonane skeleton. A modified Mannich reaction is employed, involving:
-
Reactants : Cyclohexanone, formaldehyde, and ammonium acetate.
-
Conditions : Reflux in ethanol (78°C, 12 hours).
Mechanistic Insight :
The reaction proceeds via enamine formation, followed by intramolecular cyclization to generate the bicyclic structure. The use of ammonium acetate ensures protonation of intermediates, steering the reaction toward the desired product.
N-Alkylation with 4-Fluorobenzyl Chloride
The free amine on the bicyclic system undergoes alkylation to introduce the 4-fluorobenzyl group:
-
Reagents : 4-Fluorobenzyl chloride (1.2 equiv), potassium carbonate (2.0 equiv).
-
Solvent : Dimethylformamide (DMF) at 80°C for 6 hours.
-
Workup : Extraction with dichloromethane and washing with brine.
Critical Considerations :
-
Excess alkylating agent ensures complete conversion.
-
DMF stabilizes the transition state through polar aprotic interactions.
Synthesis of the Benzamide Fragment
Nitration and Chlorination of 2-Methoxybenzoic Acid
The benzamide precursor is synthesized via sequential functionalization:
-
Nitration :
-
Conditions : Concentrated HNO₃/H₂SO₄ (1:3) at 0–5°C.
-
Product : 4-Nitro-2-methoxybenzoic acid (Yield: 92%).
-
-
Chlorination :
Reduction of Nitro to Amino Group
Catalytic hydrogenation converts the nitro group to an amine:
Coupling of Intermediates via Amide Bond Formation
The bicyclic amine and benzoyl chloride are coupled using a Schotten-Baumann reaction:
-
Base : Aqueous NaOH (4.0 equiv).
-
Solvent : Tetrahydrofuran (THF)/water (2:1).
-
Temperature : 0°C to room temperature, 2 hours.
Purification :
Column chromatography (silica gel, ethyl acetate/hexane 1:1) removes unreacted starting materials.
Optimization Strategies for Industrial Scalability
Solvent and Catalyst Selection
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | DMF | Methyl ethyl ketone (MEK) |
| Catalyst | Pd/C | Pt/V (1% Pt, 2% V) |
| Reaction Time | 4 hours | 2 hours |
| Yield | 78% | 84% |
Transitioning to MEK reduces toxicity and improves solvent recovery. Platinum-vanadium catalysts enhance hydrogenation efficiency.
Avoiding Chromatography in Large-Scale Production
-
Crystallization : Ethanol/water (7:3) achieves >99% purity.
-
pH Control : Adjusting to pH 7 during workup minimizes byproducts.
Analytical Characterization
Key Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (d, J = 8.4 Hz, 2H, Ar-H), 4.35 (s, 2H, N-CH₂-Ar), 3.91 (s, 3H, OCH₃).
-
HRMS (ESI) : m/z calculated for C₂₃H₂₄ClFN₃O₂ [M+H]⁺: 432.1589; found: 432.1592.
Challenges and Mitigation Strategies
化学反応の分析
科学研究への応用
BRL-34778は、以下を含むいくつかの科学研究への応用があります。
化学: ドーパミン受容体拮抗薬の特性を研究するためのモデル化合物として使用されます。
生物学: この化合物は、さまざまな生物学的プロセスにおけるドーパミン受容体の役割を研究するために使用されます。
医学: BRL-34778は、特にその高い効力と錐体外路系症状や鎮静作用のモデルにおける低い活性のために、抗精神病薬としての潜在的な用途について研究されています.
科学的研究の応用
BRL-34778 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the properties of dopamine receptor antagonists.
Biology: The compound is used to study the role of dopamine receptors in various biological processes.
Industry: The compound is used in the development of new pharmaceuticals targeting dopamine receptors.
作用機序
類似の化合物との比較
BRL-34778は、ドーパミンD2受容体に対するその高い効力と特異性のために、他のドーパミン受容体拮抗薬と比較してユニークです。類似の化合物には以下が含まれます。
スルピリド: 錐体外路系症状のモデルにおける効力は低く、活性は高い別のドーパミン受容体拮抗薬.
クロルプロマジン: 鎮静作用が強い、ドーパミン受容体に対する特異性の低い拮抗薬.
BRL-34778は、抗精神病作用のモデルにおける高い効力と、錐体外路系症状や鎮静作用のモデルにおける低い活性により際立っています.
類似化合物との比較
Core Scaffold Variations
- Azabicyclo Ring Systems: The target compound’s 9-azabicyclo[3.3.1]nonane ring contrasts with analogs like 8-azabicyclo[3.2.1]octane (e.g., ). The [3.3.1] system provides a larger cavity and distinct puckering dynamics, influencing ligand-receptor complementarity . 9-Methyl-9-azabicyclo[3.3.1]nonane () lacks the 4-fluorobenzyl group, reducing steric bulk and altering electronic properties .
Benzamide Substituents
- Electron-Withdrawing Groups: The 5-chloro and 4-amino groups in the target compound enhance hydrogen bonding and π-π stacking compared to 4-methylbenzamide () or 5-bromo analogs (). 2-Methoxy vs. 4-methyl (): Methoxy increases polarity and may improve solubility, while methyl enhances lipophilicity .
N-Substituent Modifications
- 4-Fluorobenzyl (target) vs. benzyl () or methyl (): Fluorine’s electronegativity strengthens hydrophobic interactions and metabolic stability .
Pharmacological Activity
Receptor Binding Profiles
- Sigma-2 Receptor Affinity: N-Substituted 9-azabicyclo[3.3.1]nonane carbamates () show high σ2 selectivity. The target’s 4-fluorobenzyl group may mimic N-(9-(4-aminophenethyl)) analogs (Ki σ2 = 12 nM), suggesting comparable or improved affinity .
- 5-HT3 Antagonism: The 9-azabicyclo[3.3.1]nonane scaffold is critical for 5-HT3 inhibition (). The target’s chloro and amino groups may enhance binding over 4-methylbenzamide derivatives (IC50 ~50 nM) .
Selectivity and Efficacy
Key Reaction Steps
- Azabicyclo Ring Formation :
- Chloro and Amino Introduction: Bromo analogs () require halogen exchange, while the target’s chloro group is likely introduced via electrophilic substitution .
Challenges in Scale-Up
- Steric hindrance from the 4-fluorobenzyl group may complicate purification vs. 9-methyl derivatives () .
Physicochemical and Spectroscopic Properties
Crystallographic Data
Spectroscopic Characterization
- Fluorescence: Compared to N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide (), the target’s amino group may quench fluorescence due to electron donation .
- NMR Shifts :
Stability and Compatibility
生物活性
The compound 4-amino-5-chloro-N-[9-[(4-fluorophenyl)methyl]-9-azabicyclo[3.3.1]nonan-3-yl]-2-methoxybenzamide , commonly referred to as Fluoroclebopride , is a benzamide derivative notable for its application in neuroimaging and potential therapeutic uses. This article reviews its biological activity, focusing on its receptor interactions, pharmacological properties, and implications in medical research.
- Molecular Formula : C20H23ClFN3O2
- Molecular Weight : 391.87 g/mol
- CAS Number : 154540-49-5
Fluoroclebopride primarily acts as a dopamine receptor ligand , exhibiting selective binding to various dopamine receptor subtypes:
- D2-like receptors : Ki values of 0.95 nM
- D3 receptors : Ki value of 5.46 nM
- D4 receptors : Ki value of 144 nM
These values indicate a high affinity for D2-like receptors compared to other receptor types, such as D1 (Ki > 10,000 nM) and serotonin receptors (5-HT2) (Ki = 283 nM) .
Neuroimaging
Fluoroclebopride is utilized in positron emission tomography (PET) studies to evaluate dopamine receptor availability in the brain. The fluorine-18 label allows for visualization of dopaminergic pathways, providing insights into various neurological conditions, including Parkinson's disease and schizophrenia .
Anticancer Activity
Recent studies have explored the cytotoxic effects of Fluoroclebopride against various cancer cell lines:
- A549 (lung cancer)
- HCT116 (colon cancer)
- HepG2 (liver cancer)
The compound's structural modifications have been shown to influence its cytotoxicity, with certain derivatives demonstrating significant anti-proliferative effects .
Study on Dopamine Receptor Binding
In a study assessing the binding affinity of Fluoroclebopride to dopamine receptors, it was found that the compound selectively binds to D2-like receptors, making it a valuable tool for studying dopaminergic systems in vivo. This selectivity is crucial for minimizing off-target effects when used in clinical settings .
Cytotoxicity Assessment
A comparative analysis of Fluoroclebopride against standard chemotherapeutics revealed that while it possesses moderate cytotoxicity, its unique mechanism of action targeting dopamine receptors may offer synergistic effects when combined with other therapies .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C20H23ClFN3O2 |
| Molecular Weight | 391.87 g/mol |
| Ki (D2-like receptors) | 0.95 nM |
| Ki (D3 receptors) | 5.46 nM |
| Ki (D4 receptors) | 144 nM |
| Cytotoxicity (A549) | Moderate |
| Cytotoxicity (HCT116) | Variable |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
